![molecular formula C53H34 B12606345 1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene CAS No. 872050-48-1](/img/structure/B12606345.png)
1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene is a complex organic compound that features a pyrene core substituted with a fluorenyl group. This compound is notable for its unique photophysical and electronic properties, making it valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry .
Preparation Methods
The synthesis of 1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene typically involves electrophilic aromatic substitution reactions. The pyrene nucleus can be substituted at various positions using direct or indirect methods. For instance, the synthesis might involve the use of pre-existing pyrene as the core, followed by electrophilic aromatic substitutions to introduce the fluorenyl group . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique photophysical properties.
Supramolecular Chemistry: The compound serves as a building block for creating complex molecular architectures.
Biological Chemistry: Its photophysical properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene involves its interaction with molecular targets through its photophysical properties. The compound can absorb and emit light, making it useful in applications such as fluorescence microscopy and photodynamic therapy. The pathways involved typically include energy transfer processes and interactions with specific biomolecules .
Comparison with Similar Compounds
Similar compounds to 1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene include other substituted pyrenes and fluorenes. For example:
1,3,6,8-Tetrasubstituted Pyrenes: These compounds have multiple substitutions on the pyrene core, offering different photophysical properties.
1,6- and 1,8-Disubstituted Pyrenes: These have substitutions at specific positions, affecting their electronic properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and electronic characteristics.
Properties
CAS No. |
872050-48-1 |
|---|---|
Molecular Formula |
C53H34 |
Molecular Weight |
670.8 g/mol |
IUPAC Name |
1-[4-(9,9-dimethyl-7-pyren-1-ylfluoren-2-yl)phenyl]pyrene |
InChI |
InChI=1S/C53H34/c1-53(2)47-29-39(31-9-11-32(12-10-31)41-23-17-37-15-13-33-5-3-7-35-19-27-45(41)51(37)49(33)35)21-25-43(47)44-26-22-40(30-48(44)53)42-24-18-38-16-14-34-6-4-8-36-20-28-46(42)52(38)50(34)36/h3-30H,1-2H3 |
InChI Key |
PTZOMXIZWCAVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=C1C=C(C=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)
![Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-](/img/structure/B12606279.png)
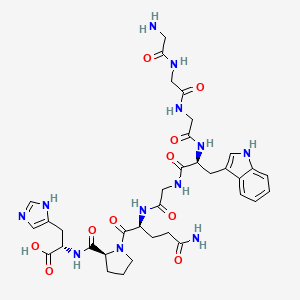
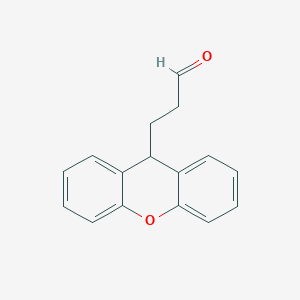
![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
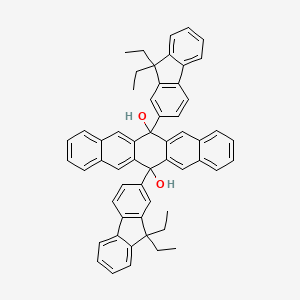
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)
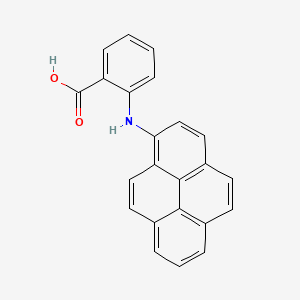
![3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12606331.png)
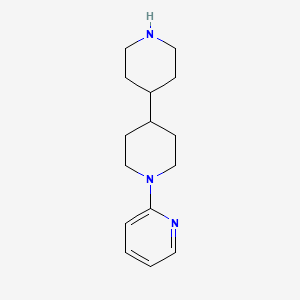
![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)


